Phenylphosphinic acid CAS number 1779-48-2 properties
Phenylphosphinic acid CAS number 1779-48-2 properties
An In-depth Technical Guide to Phenylphosphinic Acid (CAS 1779-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (CAS: 1779-48-2), also known as benzenephosphinic acid, is an organophosphorus compound with the formula C₆H₇O₂P.[1] It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus center, along with one hydroxyl group and one phosphoryl oxygen. This structure imparts unique chemical properties that make it a versatile intermediate and reagent in organic synthesis, materials science, and medicinal chemistry.[2][3] Its applications range from its use as a catalyst and flame retardant to a precursor for more complex molecules in drug discovery.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to a research and development setting.
Core Properties and Data
The fundamental properties of phenylphosphinic acid are summarized in the tables below, providing a ready reference for laboratory use.
General and Chemical Identification
| Property | Value | Reference(s) |
| CAS Number | 1779-48-2 | [1][7] |
| Molecular Formula | C₆H₇O₂P | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][2] |
| IUPAC Name | Benzenephosphinic acid | [1] |
| Synonyms | Phenylphosphonous acid, Hydroxyphenylphosphine oxide | [2][8] |
| InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N | [2] |
| SMILES | O--INVALID-LINK--c1ccccc1 | |
| Appearance | White crystals or crystalline powder | [9][10] |
Physical and Thermodynamic Properties
| Property | Value | Reference(s) |
| Melting Point | 83-85 °C | [10] |
| Boiling Point | 180 °C (Decomposes) | [10] |
| Density | 1.358 - 1.376 g/cm³ | [1][10] |
| Water Solubility | 7.7 g/100 mL (at 25 °C) | [5][10] |
| logP (Octanol-Water) | -0.33 to 0.779 | [1][11] |
| pKa | 2.1 (at 17 °C) | [10] |
| Vapor Pressure | 0.001 mmHg (at 25 °C) | [5] |
| Enthalpy of Fusion (ΔfusH°) | 12.80 kJ/mol | [11] |
Solubility Profile
Phenylphosphinic acid's hydrophilicity is indicated by its low logP value.[1] Its solubility varies significantly with the solvent's polarity.
| Solvent Class | High Solubility | Low Solubility |
| Examples | Water, Ethanol, Acetone, DMSO | Benzene, Hexane, Carbon Tetrachloride, Diethyl Ether |
| Reference(s) | [1][2][10] | [1][10] |
Structural and Spectroscopic Data
The structure of phenylphosphinic acid features a tetrahedral phosphorus atom with sp³ hybridization.[1]
Structural Parameters
| Parameter | Value | Reference(s) |
| P=O Bond Length | 1.48 Å | [1] |
| P–C Bond Length | 1.80 Å | [1] |
| O–P–O Bond Angle | ~109.5° | [1] |
| Polar Surface Area | 84.41 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of phenylphosphinic acid.
| Spectrum | Key Peaks / Characteristics | Reference(s) |
| ¹H NMR | Spectra available for review. | [12] |
| ¹³C NMR | Spectra available for review. | [12] |
| IR Spectroscopy | 1150 cm⁻¹ (P=O stretch), 950 cm⁻¹ (P–O–H bend), 750 cm⁻¹ (P–C aromatic) | [1] |
| Mass Spectrometry | Mass spectrum data available via NIST WebBook. | [13] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key reactions of phenylphosphinic acid are provided below.
Synthesis of Phenylphosphinic Acid
A modern and straightforward method for synthesizing monosubstituted phosphinic acids like phenylphosphinic acid involves a palladium-catalyzed cross-coupling reaction.[14]
Protocol: Pd-Catalyzed P-Arylation
-
Reactants : Anilinium hypophosphite, an aromatic electrophile (e.g., iodobenzene), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand).
-
Solvent : A suitable organic solvent such as toluene (B28343) or dioxane.
-
Procedure : a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the anilinium hypophosphite, aromatic electrophile, palladium catalyst, and ligand. b. Add the solvent and a base (e.g., a tertiary amine like triethylamine). c. Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC. d. After cooling, perform an aqueous workup. Acidify the aqueous layer to protonate the phosphinate salt. e. Extract the product into an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylphosphinic acid.
-
Purification : The crude product can be further purified by recrystallization as described in Protocol 4.2.
Caption: General workflow for synthesizing phenylphosphinic acid via Pd-catalyzed coupling.
Purification
Obtaining high-purity phenylphosphinic acid is critical for subsequent applications. Recrystallization is a common and effective method.[10]
Protocol: Purification by Recrystallization
-
Solvent Selection : Water is a suitable solvent for recrystallization, given the compound's solubility of 7.7 g/100 mL at 25 °C.[10]
-
Procedure : a. Dissolve the crude phenylphosphinic acid in a minimal amount of hot deionized water. b. If the solution is colored, activated charcoal can be added and the solution hot-filtered to remove impurities. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the white crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold water or cold diethyl ether.[10] f. Dry the purified crystals in a vacuum desiccator to remove residual solvent.
Key Reaction: Oxidation to Phenylphosphonic Acid
A well-documented reaction of phenylphosphinic acid is its oxidation to phenylphosphonic acid, which is a common precursor for various other compounds.[15][16]
Protocol: Oxidation using Nitric Acid
-
Materials : Phenylphosphinic acid (10.0 g, 69.7 mmol), concentrated nitric acid (3.5 mL, 54.4 mmol), deionized water, diethyl ether, anhydrous magnesium sulfate.[16]
-
Procedure : a. In a round-bottom flask equipped with a thermometer, carefully melt the phenylphosphinic acid. b. Once the temperature reaches 100 °C, cautiously add the concentrated nitric acid. The reaction can be exothermic. c. After the addition is complete, allow the mixture to cool to room temperature, which should result in a yellow solid. d. Dissolve the solid in 100 mL of water. e. Transfer the aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether. f. Combine the organic layers and dry over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield phenylphosphonic acid as a solid. h. The product can be further purified by recrystallization from diethyl ether.[16]
Caption: Step-by-step workflow for the oxidation of phenylphosphinic acid.
Applications in Research and Drug Development
The unique properties of phenylphosphinic acid make it a valuable compound in various fields.
Caption: How the core properties of phenylphosphinic acid lead to its diverse applications.
-
Synthetic Intermediate : It is a crucial building block for synthesizing a wide array of other organophosphorus compounds.[3][5] Its reactivity allows for modifications to create derivatives with desired properties.
-
Catalysis : Due to its acidic nature, it can act as a catalyst, for example, in esterification reactions.[5]
-
Materials Science : It is used as an additive to improve the flame retardancy of polymers like polyurethane and nylon.[4][5] It also finds use as a corrosion inhibitor.[17]
-
Drug Discovery : Phosphinic acid derivatives are a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[18] They can act as potent and selective enzyme inhibitors, often by mimicking the tetrahedral transition state of substrate hydrolysis or by chelating metal ions in enzyme active sites.[19] Phenylphosphinic acid serves as a key starting material for creating these complex and biologically active molecules, making it an essential tool for drug development professionals.[6]
Caption: How phosphinate inhibitors can block enzyme activity, a key concept in drug design.
Safety and Handling
Phenylphosphinic acid is classified as a hazardous chemical and requires careful handling.[8]
-
Hazards : It is harmful if swallowed (Acute oral toxicity, Category 4) and causes severe skin corrosion and serious eye damage (Category 1).[8] It may also cause respiratory system irritation.[8]
-
Handling : Handle in a well-ventilated area or in a closed system.[8] Avoid dust formation. Do not get in eyes, on skin, or on clothing.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[9] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[8]
-
Storage : Store in a cool, dry, well-ventilated place in tightly closed containers.[5] Keep in a corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[5][8]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink 1-2 glasses of water. Seek immediate medical attention.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Conclusion
Phenylphosphinic acid (CAS 1779-48-2) is a foundational organophosphorus compound with a well-defined set of chemical and physical properties. Its versatile reactivity makes it an indispensable tool for researchers in both academia and industry. For drug development professionals, it serves as a critical starting point for the synthesis of novel phosphinate-containing molecules that have shown significant potential as therapeutic agents. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing scientific discovery.
References
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- 13. Phenylphosphonous acid [webbook.nist.gov]
- 14. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
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